molecular formula C17H15NO3 B2650314 2-(2-phenoxyethyl)isoquinoline-1,3(2H,4H)-dione CAS No. 634166-30-6

2-(2-phenoxyethyl)isoquinoline-1,3(2H,4H)-dione

Cat. No. B2650314
M. Wt: 281.311
InChI Key: WKEJPQHPSXPNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-phenoxyethyl)isoquinoline-1,3(2H,4H)-dione is a chemical compound that belongs to the class of isoquinolinediones. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Cyclization Reactions and Synthesis

Isoquinoline derivatives are explored for their unique cyclization reactions. For example, the study on cyclization reactions leading to the synthesis of isoquinolin-11-one derivatives highlights the synthetic utility of isoquinoline structures in creating complex molecules (Ando, Tokoroyama, & Kubota, 1974).

Antitumor Agents

Isoquinoline derivatives have been designed and evaluated for their antitumor properties. A study on the design, synthesis, and biological evaluation of new pyridoisoquinolindione derivatives showed potent cytotoxic activity, indicating their potential as antitumor agents (Bolognese et al., 2004).

Inhibitors of HIV-1 Integrase and Reverse Transcriptase

Research on magnesium chelating 2-hydroxyisoquinoline-1,3(2H,4H)-diones revealed their inhibition of HIV-1 integrase and reverse transcriptase, demonstrating their potential in HIV treatment (Billamboz et al., 2011).

CDK4 Inhibitors

Isoquinoline-1,3(2H,4H)-diones have been identified as potent and selective inhibitors of cyclin-dependent kinase 4, highlighting their therapeutic potential in cancer treatment (Tsou et al., 2009).

Electrochromic Applications

The study on electron-deficient pyrrolo-acenaphtho-pyridazine-dione based conjugated polymers for electrochromic applications indicates the relevance of isoquinoline derivatives in materials science, particularly in developing electrochromic devices (Cho et al., 2015).

properties

IUPAC Name

2-(2-phenoxyethyl)-4H-isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16-12-13-6-4-5-9-15(13)17(20)18(16)10-11-21-14-7-2-1-3-8-14/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEJPQHPSXPNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-phenoxyethyl)isoquinoline-1,3(2H,4H)-dione

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